molecular formula C15H13I3O2 B14129739 4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol CAS No. 88953-18-8

4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol

Cat. No.: B14129739
CAS No.: 88953-18-8
M. Wt: 605.97 g/mol
InChI Key: UVHXYIUQZSYHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol is a chemical compound known for its unique structure and properties. It contains multiple iodine atoms and phenolic groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol typically involves iodination reactions. One common method includes the iodination of a precursor compound using iodine and an oxidizing agent under controlled conditions. The reaction is usually carried out in a solvent like acetic acid or ethanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where the precursor is reacted with iodine in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: Similar in structure but contains an isopropylamino group.

    4-Hydroxy-3-iodophenylacetic acid: Contains fewer iodine atoms and a different functional group arrangement.

Uniqueness

4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol is unique due to its multiple iodine atoms and specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

88953-18-8

Molecular Formula

C15H13I3O2

Molecular Weight

605.97 g/mol

IUPAC Name

4-[2-(4-hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol

InChI

InChI=1S/C15H13I3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3

InChI Key

UVHXYIUQZSYHLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)I)C2=CC(=C(C(=C2)I)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.